7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-20(16-8-4-2-5-9-16)21(25)17-10-11-19(24)18(22(17)26-15)14-23-12-6-3-7-13-23/h2,4-5,8-11,24H,3,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJZAABODREQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common synthetic route is as follows:
Formation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Functionalization: The hydroxy, methyl, phenyl, and piperidin-1-ylmethyl groups are introduced through various functionalization reactions, such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Chromenone Derivatives
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one)
- Substituents : 4-Hydroxyphenyl at position 3, lacking the methyl group at position 2 and piperidinylmethyl at position 8.
- Key Differences : The additional hydroxy group on the phenyl ring enhances polarity, while the absence of the piperidinyl group reduces basicity. Daidzein is a natural isoflavone with estrogenic activity, contrasting with the synthetic target compound .
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Substituents : Piperazinylmethyl (with a methyl group on the piperazine ring) at position 8 and a chromen-2-one core.
- Key Differences: The chromen-2-one core (lactone structure) differs from chromen-4-one, altering electronic properties.
Piperidine/Piperazine-Substituted Chromenones
8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-chromen-2-one
- Substituents: Bulky indenopyridinyl group at position 8 and methyl at position 3.
- The target compound’s piperidinyl group offers greater conformational flexibility .
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one
Structural Variants with Heterocyclic Modifications
3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Anti-MRSA Activity
Chromenones with substituents at position 8, such as piperidinylmethyl or indenopyridinyl groups, have demonstrated anti-MRSA activity. The target compound’s piperidinyl group may enhance membrane penetration, while bulkier groups (e.g., indenopyridinyl) could improve target binding .
Anticancer Potential
Compounds like 8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-chromen-2-one (5o) show anticancer activity due to extended aromatic systems. The target compound’s simpler piperidinyl group may prioritize metabolic stability over potency .
Solubility and Bioavailability
- Piperidine vs. Piperazine : Piperazinyl groups (e.g., in ) increase basicity and water solubility, whereas piperidinyl groups offer moderate lipophilicity, balancing membrane permeability and solubility .
- Alkyl vs. Aromatic Substituents : Methyl or propyl groups (e.g., in ) enhance lipophilicity, while chlorophenyl or benzothiazole groups introduce polarity or heteroaromatic interactions .
Comparative Data Table
Biological Activity
7-Hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known by its chemical structure as CHNO, is a synthetic compound that belongs to the class of flavonoids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The compound exhibits several notable physical and chemical properties:
- Molecular Weight : 273.34 g/mol
- Density : 1.334 g/cm³
- Boiling Point : 432.2 ºC at 760 mmHg
- LogP (Partition Coefficient) : 3.599, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage to cells.
Antimicrobial Activity
Studies have shown that flavonoids possess antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating effective inhibition at concentrations ranging from 100 to 400 μg/mL. The minimum inhibitory concentrations (MICs) of these compounds suggest a potential role in developing new antimicrobial agents.
Enzyme Inhibition
One of the most promising aspects of this compound is its inhibitory activity against key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitory studies reveal that certain derivatives show IC values as low as 1.52 μM, indicating strong potential as treatments for conditions like Alzheimer’s disease.
- Monoamine Oxidase (MAO) : The compound also exhibits inhibitory effects on MAO-A, with IC values reported around 6.97 μM, suggesting its role in modulating neurotransmitter levels.
Study on Neuroprotective Effects
A study published in MDPI explored the neuroprotective effects of flavonoid derivatives, including those similar to our compound. The research demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, highlighting their therapeutic potential in neurodegenerative disorders .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of related chromone derivatives against multiple bacterial strains, where compounds were evaluated for their MICs and showed promising results against Gram-positive and Gram-negative bacteria .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing synthesis yield of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one?
- Methodological Answer :
- Temperature Control : Maintain 70–80°C during the Mannich reaction to ensure efficient piperidinylmethyl group incorporation .
- Solvent Selection : Use ethanol or dichloromethane for polar intermediates; switch to aprotic solvents (e.g., DMF) for nucleophilic substitutions .
- Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) for acylations, enhancing regioselectivity by 20–30% .
- Data Table :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Chromenone Core Formation | Ethanol | 80 | None | 66.8 |
| Piperidinylmethyl Addition | DCM | 25 | DMAP | 75 |
Q. How to characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks via -NMR (δ 6.8–7.5 ppm for aromatic protons; δ 3.2–3.8 ppm for piperidinyl CH) and -NMR (δ 180–185 ppm for carbonyl) .
- X-ray Crystallography : Use SHELX suite for structure refinement. Key metrics: R-factor < 5%, bond length deviation < 0.01 Å .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 376.2 (calculated) with ESI-MS .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC) against S. aureus and E. coli; compare with ciprofloxacin controls .
- Cytotoxicity : MTT assay on HEK-293 cells; IC < 50 µM suggests therapeutic potential .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO < 0.1%) to minimize variability .
- SAR Analysis : Modify substituents (e.g., replace trifluoromethyl with methoxy) to isolate pharmacophore contributions .
- Data Table :
| Study | Substituent | Activity (IC, µM) | Assay Type |
|---|---|---|---|
| A | -CF | 12.3 (±1.2) | Anticancer |
| B | -OCH | 28.7 (±2.1) | Anticancer |
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB 1XYZ (kinase domain); prioritize piperidinylmethyl and chromenone oxygen as key interaction sites .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How to address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use 10% PEG-400 in PBS to enhance aqueous solubility by 5-fold .
- Prodrug Design : Introduce acetyl groups at the 7-hydroxy position; hydrolyze in vivo for activation .
Methodological Pitfalls & Solutions
- Synthesis Challenges :
- Side Reactions : Monitor intermediates via TLC (hexane:EtOAc 3:1); avoid excess formaldehyde in Mannich reactions to prevent crosslinking .
- Crystallography Errors :
- Bioassay Variability :
- False Positives : Include heat-killed pathogen controls in antimicrobial assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
